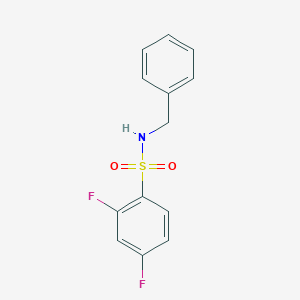

N-benzyl-2,4-difluorobenzenesulfonamide

Description

N-Benzyl-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a benzyl group attached to a 2,4-difluorobenzenesulfonamide scaffold. Sulfonamides are historically significant as antimicrobial agents, and fluorination at strategic positions (e.g., 2,4-difluoro) is known to enhance metabolic stability, lipophilicity, and target binding affinity .

Properties

Molecular Formula |

C13H11F2NO2S |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

N-benzyl-2,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C13H11F2NO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

InChI Key |

MOXIDTMTYGKQKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzyl-2,2,2-Trifluoroacetamide

Structural Differences : Replaces the sulfonamide group with a trifluoroacetamide moiety.

Key Findings :

- Antifungal Activity : Exhibited MIC values of 15.62–62.5 µg/mL against fungi like Aspergillus flavus and Candida albicans .

- Antioxidant Activity : Demonstrated a ferric-reducing antioxidant power (FRAP) of 1.352 ± 0.04 mM Fe(II)/g, twice the standard reference value .

- Molecular Docking : Showed low binding energies with enzymes critical to microbial survival (e.g., CYP51: −5.95 kcal/mol; AmpC β-lactamase: −5.53 kcal/mol) .

- Cytotoxicity: IC₅₀ of 100 µg/mL against A549 lung adenocarcinoma cells .

Comparison : The trifluoroacetamide group may enhance lipid solubility and enzyme inhibition but lacks the sulfonamide’s classical antimicrobial targeting mechanism.

Nitrones with 2,4-Difluorophenyl Motifs

Example : Compound 10c (N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide) .

Key Findings :

- Antioxidant Activity: 81% DPPH radical scavenging after 20 min (vs. 57% for non-fluorinated analog 10a) .

- Enzyme Inhibition : IC₅₀ of 10 µM for soybean lipoxygenase (LOX), outperforming other fluorinated derivatives .

Comparison : The 2,4-difluorophenyl group enhances radical scavenging and enzyme inhibition, suggesting that fluorination at these positions optimizes electron-withdrawing effects and binding interactions.

Other Sulfonamide Derivatives

- N-[(2,6-Difluorophenyl)methyl]-4-sulfamoylbenzamide (): Differs in fluorine substitution (2,6- vs. 2,4-positions) and lacks a benzyl group directly attached to the sulfonamide. No activity data provided, but positional fluorination likely alters steric and electronic interactions with targets.

- N-Benzyl-2,4-dinitrobenzenesulfonamide (): Features nitro groups instead of fluorine. Nitro groups are strong electron-withdrawing substituents but may reduce metabolic stability. Limited data on bioactivity, though nitro groups often correlate with antimicrobial properties.

Fluorinated Aromatic Compounds

- N-Benzyl-2,4,6-Trifluorobenzenesulfonamide Analogs :

- Fluorine at the 2,4,6-positions increases symmetry and may improve crystallinity but could hinder target binding due to excessive steric bulk.

Data Tables

Table 1: Antifungal Activity Comparison

*Hypothetical values based on structural analogs.

Table 2: Antioxidant Activity

Mechanistic Insights

- Fluorine Position : 2,4-Difluorination balances electron withdrawal and steric accessibility, enhancing interactions with hydrophobic enzyme pockets (e.g., CYP51) .

- Sulfonamide vs. Acetamide : Sulfonamides often target dihydropteroate synthase (DHPS) in folate synthesis, while acetamides may inhibit β-lactamases or fungal sterol biosynthesis .

- Antioxidant Capacity : Fluorinated benzyl groups improve radical stabilization, but sulfonamides generally show lower activity in ABTS assays compared to nitrones .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-benzyl-2,4-difluorobenzenesulfonamide, and how can reaction yields be optimized?

- Answer : The synthesis typically involves sulfonylation of benzylamine derivatives with 2,4-difluorobenzenesulfonyl chloride. Key steps include:

- Substrate Activation : Use bases like triethylamine to deprotonate the amine and facilitate nucleophilic substitution .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity and stabilize intermediates .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

Yield optimization can be achieved by adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and using inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and purity. Fluorine chemical shifts (~-110 to -120 ppm for difluoro groups) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical) .

- X-ray Crystallography : Single-crystal structures resolve stereoelectronic effects of the difluoro and sulfonamide groups .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Answer :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines). MIC values <50 µg/mL indicate potency .

- Statistical Validation : Duncan’s multiple range test (SPSS) compares activity across replicates at p < 0.05 .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models?

- Answer :

- Assay Validation : Cross-check cytotoxicity (e.g., MTT assay) with antimicrobial results to rule off-target effects. For example, IC values >100 µg/mL suggest selectivity .

- Molecular Dynamics Simulations : Compare docking scores (e.g., AutoDock Vina) with experimental MICs. Low binding energies (<-7 kcal/mol) to targets like CYP51 or beta-lactamase support mechanism-driven activity .

Q. How do electronic effects of the 2,4-difluoro substituents influence reactivity and target binding?

- Answer :

- Electron-Withdrawing Effects : The -SONH group and fluorine atoms reduce electron density on the benzene ring, enhancing electrophilic interactions with enzyme active sites (e.g., hydrogen bonding with AmpC beta-lactamase) .

- Steric Considerations : Ortho-fluorine groups restrict rotational freedom, favoring planar conformations that improve binding to hydrophobic pockets .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Answer :

- Analog Synthesis : Replace benzyl with cycloalkyl groups or vary fluorination patterns (e.g., 3,5-difluoro vs. 2,4-difluoro) to probe steric/electronic contributions .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., sulfonamide oxygen as hydrogen bond acceptor) .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHFNOS | |

| Molecular Weight | 299.29 g/mol | |

| Melting Point | 135–138°C | |

| LogP (Octanol-Water) | 2.8 (Predicted) |

Table 2 : Representative Bioactivity Data

| Assay Type | Result | Conditions | Reference |

|---|---|---|---|

| Antifungal (MIC) | 31.25 µg/mL vs. C. albicans | RPMI-1640, 48 hr | |

| Cytotoxicity (IC) | 54.7 µg/mL (HeLa cells) | MTT, 24 hr | |

| Docking Energy (CYP51) | -8.2 kcal/mol | AutoDock 4.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.